molecular formula C20H25N3O3 B4917978 N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B4917978
M. Wt: 355.4 g/mol
InChI Key: VXHVEVGBGGJVGA-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound with a unique structure that includes an ethylphenoxy group, a nitro group, and a pyrrolidinyl group

Preparation Methods

The synthesis of N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

    Addition: The pyrrolidinyl group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amine derivatives, substituted phenoxy compounds, and addition products with various electrophiles.

Scientific Research Applications

N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylphenoxy and pyrrolidinyl groups can modulate the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can be compared with other similar compounds, such as:

    N-[2-(4-ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline: This compound has a similar structure but lacks the nitro group, which affects its reactivity and biological activity.

    N-(2-(4-ethylphenoxy)ethyl)acetamide: This compound has an acetamide group instead of the nitro group, resulting in different chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-16-5-8-18(9-6-16)26-14-11-21-19-15-17(22-12-3-4-13-22)7-10-20(19)23(24)25/h5-10,15,21H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHVEVGBGGJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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